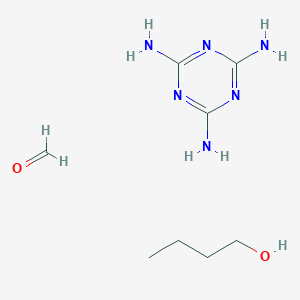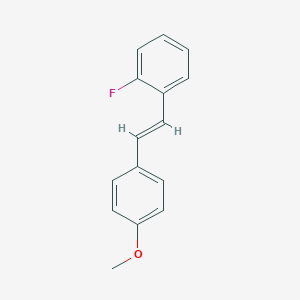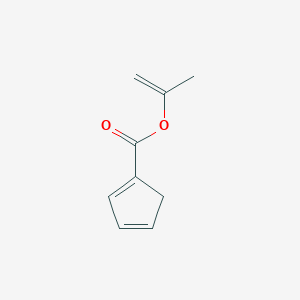
Butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a complex chemical compound known for its versatile applications in various industries. This compound is a type of melamine-formaldehyde resin, which is widely used due to its excellent thermal stability, chemical resistance, and mechanical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine typically involves the polymerization of formaldehyde with 1-butanol and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained around 80-100°C. The pH of the reaction mixture is adjusted to be slightly acidic or neutral to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to ensure high yield and purity of the product. The polymer is then isolated, purified, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine has numerous applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the properties of polymeric materials.
Biology: Employed in the preparation of biological samples for microscopy due to its ability to preserve tissue structure.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine involves the formation of cross-links between polymer chains. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the material. The molecular targets include hydroxyl and amino groups, which react with formaldehyde to form stable methylene bridges .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine and 1,3,5-triazine-2,4,6-triamine: Similar in structure but includes a phenyl group, which may alter its properties.
Poly (melamine-co-formaldehyde) methylated: Another variant of melamine-formaldehyde resin with different substituents.
Uniqueness
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility and improved solubility in certain solvents. This makes it particularly suitable for applications requiring these characteristics .
Propiedades
Número CAS |
120196-33-0 |
|---|---|
Fórmula molecular |
C8H18N6O2 |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
Clave InChI |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
SMILES canónico |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Sinónimos |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)


![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)


![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)

